2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride
Description
Properties
IUPAC Name |
2,2-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-8(2)11-7(12)9(13-8)3-5-10-6-4-9;/h10H,3-6H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJDKHWWAVFIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C2(O1)CCNCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound to form the oxazolidine ring, followed by spirocyclization to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like halides, amines; reactions often require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with the nucleophiles used .
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a promising candidate for drug development due to its interaction with specific molecular targets:
- Muscarinic Receptor Agonism : Research indicates that it exhibits agonistic activity at M1 muscarinic receptors, which are implicated in cognitive functions and the treatment of Alzheimer's disease. Some derivatives have shown partial agonistic activity in stimulating phosphoinositide hydrolysis in rat hippocampal slices .
- σ1 Receptor Ligand Activity : Structurally related compounds have demonstrated binding affinity to σ1 receptors, with some derivatives showing high selectivity and affinity .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities against various pathogens, although specific data on this compound is limited .
Chemical Synthesis
The compound serves as a valuable scaffold for the synthesis of complex molecules. Its unique bicyclic structure allows for various modifications that can enhance biological activity:
- Synthetic Routes : The synthesis typically involves multi-step organic synthesis techniques, including alkylation and heterocyclization reactions .
In addition to its medicinal applications, this compound is utilized in the production of various chemicals and materials. Its structural properties make it suitable for designing compounds with specific functional characteristics.
Study on Muscarinic Agonists
A significant study focused on the structure–activity relationship (SAR) of various derivatives of spiro compounds indicated that modifications in the functional groups attached to the spirocyclic structure can enhance biological activity against specific targets. For instance:
- Two compounds demonstrated notable activity in stimulating phosphoinositide hydrolysis during assessments as M1 muscarinic agonists for Alzheimer's treatment .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Core Structural Variations
The spiro[4.5]decane scaffold is common among analogs, but heteroatom placement and substituents critically influence properties:
Key Observations :
- Oxygen vs. Sulfur Substitution : Replacement of oxygen with sulfur (e.g., 1-thia-4-azaspiro derivatives) increases lipophilicity (logP) and may enhance membrane permeability but reduce metabolic stability .
- Substituent Effects : Phenethyl groups (Fenspiride) confer bronchodilatory properties, while methyl groups (target compound) may reduce toxicity and improve solubility .
Physicochemical Properties
- Solubility : The target compound’s dimethyl groups and ketone likely improve aqueous solubility compared to phenyl-substituted analogs (e.g., Fenspiride) .
- Stability : Hydrochloride salts enhance stability; however, sulfur-containing analogs (e.g., 1-thia derivatives) may exhibit lower thermal stability .
- Conformational Analysis : Ring puckering coordinates (as defined by Cremer and Pople) influence binding. The spiro[4.5]decane system in the target compound adopts a chair-like conformation, optimizing receptor fit .
Economic and Industrial Considerations
- Pricing : Spirocyclic compounds vary widely in cost. For example, 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl is priced at $206/100mg, while 8-Azaspiro[4.5]decan-1-one HCl costs $585/250mg .
- Availability : The target compound is less commonly listed in catalogs compared to Fenspiride derivatives, suggesting niche applications or synthesis challenges .
Biological Activity
2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride (CAS Number: 2247107-81-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its spirocyclic structure, which contributes to its biological activity. The IUPAC name is 2,2-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride, and it has a molecular formula of C9H16N2O2·HCl with a molecular weight of approximately 220.7 g/mol. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : Compounds featuring spirocyclic structures have been explored for their potential to inhibit cancer cell proliferation.
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection through mechanisms such as histone deacetylase (HDAC) inhibition.
- Antimicrobial Properties : Some studies suggest potential antimicrobial effects against various pathogens.
The biological activity of 2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride may involve several mechanisms:
- HDAC Inhibition : Similar compounds have demonstrated the ability to inhibit HDAC enzymes, which play a crucial role in regulating gene expression and are implicated in cancer progression and neurodegenerative diseases .
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of various diazaspiro compounds highlighted that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations, indicating potent activity .
Case Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of related compounds showed that they could effectively protect neuronal cells from oxidative stress-induced apoptosis at micromolar concentrations . The mechanism was linked to the inhibition of HDACs, which are known to regulate apoptosis-related genes.
Data Tables
| Biological Activity | IC50 (nM) | Target |
|---|---|---|
| Anticancer | 50 - 200 | Various cancer cell lines |
| Neuroprotection | 100 - 500 | Neuronal cells |
| HDAC Inhibition | 17 - 707 | HDAC3 and HDAC8 |
Q & A
Q. What are the optimal synthetic routes for 2,2-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride, and how can purity be validated?
The synthesis typically involves spirocyclic ring formation via cyclization of precursor amines and ketones under acidic conditions. For example, analogous spirocyclic compounds (e.g., 8-methyl-2,8-diazaspiro[4.5]decan-3-one) are synthesized using reductive amination or nucleophilic substitution reactions, followed by HCl salt formation . Purity validation employs HPLC with monolithic columns (e.g., Ascentis® Express C18) under gradient elution (e.g., 0.1% TFA in water/acetonitrile) to resolve impurities. Retention time asymmetry (<1.5) and theoretical plates (>5000) ensure analytical rigor .
Q. Which spectroscopic techniques are critical for structural elucidation of this spirocyclic compound?
- X-ray crystallography : Using SHELX software (e.g., SHELXL-2018) for small-molecule refinement to confirm spirocyclic geometry and hydrogen bonding patterns .
- NMR : ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for dimethyl groups; sp³ hybridized carbons at 30–50 ppm) and 2D experiments (COSY, HSQC) to resolve overlapping signals in the diazaspiro ring .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and chloride adducts (e.g., m/z 259.12 for C₁₀H₁₈ClN₂O₂) .
Advanced Research Questions
Q. How does this compound inhibit RIPK1 kinase activity, and what experimental models validate its mechanism?
The compound likely binds to the kinase domain of RIPK1, blocking necroptosis via phosphorylation inhibition (IC₅₀ < 100 nM in U937 cells) . Methodological validation :
- Biochemical assays : Use recombinant RIPK1 in ADP-Glo™ kinase assays with ATP concentrations near Km (e.g., 10 µM ATP).
- Cellular models : TNF-α/zVAD-fmk-induced necroptosis in HT-29 cells, with Western blotting for phosphorylated MLKL (p-MLKL Ser358) as a downstream marker .
- Structural insights : Molecular docking (e.g., AutoDock Vina) to predict binding poses in the RIPK1 active site, cross-validated with mutagenesis (e.g., D138N or K45A mutations reducing affinity) .
Q. How can discrepancies in enzyme inhibition data between in vitro and cell-based assays be resolved?
Discrepancies may arise from off-target effects, cellular uptake limitations, or metabolic instability. Mitigation strategies :
- Permeability assays : Measure Papp values in Caco-2 monolayers; if <1 × 10⁻⁶ cm/s, consider prodrug strategies (e.g., esterification of polar groups) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation (e.g., t₁/₂ < 30 min indicates rapid metabolism) .
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Q. What strategies optimize the compound’s selectivity over related kinases (e.g., RIPK2 or IRAK4)?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target hits (e.g., >50% inhibition at 1 µM).
- Structure-activity relationship (SAR) : Introduce substituents at the 2,2-dimethyl position to sterically hinder non-RIPK1 kinases. For example, bulkier groups (e.g., 2,2-diethyl) reduce IRAK4 affinity while maintaining RIPK1 potency .
- Co-crystallization : Resolve RIPK1-compound complexes to identify critical hydrogen bonds (e.g., with Asp156) and hydrophobic interactions (e.g., with Leu78) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for cytotoxicity in primary cells?
- Dose range : Start at 0.1–10 µM, based on IC₅₀ values from immortalized cell lines.
- Viability controls : Include parallel MTT assays and annexin V/PI staining to distinguish necroptosis from apoptosis.
- Primary cell considerations : Use human PBMCs or primary hepatocytes with shorter exposure times (≤24 hr) to mitigate donor-specific variability .
Q. What analytical approaches resolve contradictions in crystallographic vs. solution-phase structural data?
- Dynamic NMR : Variable-temperature ¹H NMR to detect conformational flexibility (e.g., coalescence of diastereotopic protons at >40°C) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to compare solution-state conformers with X-ray structures .
- SAXS : Small-angle X-ray scattering to validate global spirocyclic geometry in solution .
Methodological Tables
Q. Table 1. Key HPLC Parameters for Purity Analysis
| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |
|---|---|---|---|---|
| Ascentis C18 | 0.1% TFA/H₂O:ACN | 1.0 mL/min | UV 220 nm | 8.2 ± 0.3 |
Q. Table 2. Biochemical Assay Conditions for RIPK1 Inhibition
| Assay Type | Substrate | ATP (µM) | Incubation Time | Readout |
|---|---|---|---|---|
| ADP-Glo™ | Recombinant RIPK1 | 10 | 60 min | Luminescence |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
